molecular formula C20H18FNO4 B8814740 Ezetimibe intermediate CAS No. 1076200-08-2

Ezetimibe intermediate

カタログ番号: B8814740
CAS番号: 1076200-08-2
分子量: 355.4 g/mol
InChIキー: XXSSRSVXDNUAQX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ezetimibe intermediate is a useful research compound. Its molecular formula is C20H18FNO4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Ezetimibe Intermediates

The synthesis of Ezetimibe intermediates has evolved significantly due to advancements in enzyme engineering and green chemistry. Recent studies highlight the role of Halohydrin dehalogenases (HHDHs) in producing chiral intermediates essential for Ezetimibe synthesis. These enzymes catalyze the reversible dehalogenation of halohydrins to epoxides, which can then undergo selective ring-opening reactions to yield various chiral compounds necessary for drug formulation .

Table 1: Comparison of Traditional vs. Green Synthesis Methods

MethodEnvironmental ImpactEfficiencyCost Effectiveness
Traditional Chemical SynthesisHighModerateHigher
Green Enzyme EngineeringLowHighLower

The integration of HHDHs into the synthesis process has demonstrated a tenfold improvement in chemoselectivity and a 90-fold increase in substrate loading, making it a robust method for industrial-scale production .

Therapeutic Applications

Ezetimibe is primarily utilized in managing hypercholesterolemia, particularly in patients who require additional lipid-lowering therapy beyond statins. Clinical trials have shown that Ezetimibe effectively reduces low-density lipoprotein cholesterol (LDL-C) levels and can be combined with statins for enhanced efficacy.

Case Study: Combination Therapy

A notable study investigated the combination of Ezetimibe with low- or intermediate-intensity statin therapy. The findings indicated that this combination provided lipid-lowering efficacy comparable to high-intensity statin monotherapy, allowing for dose reductions without compromising therapeutic outcomes .

Table 2: Lipid-Lowering Efficacy of Ezetimibe and Statin Combinations

Treatment GroupLDL-C Reduction (%)Achieved Target LDL-C Levels (%)
Rosuvastatin + EzetimibeComparable to R1073.13%
Rosuvastatin MonotherapyHigher than R5 + E1062.69%

Safety and Side Effects

Ezetimibe has been evaluated for safety across numerous studies. A systematic review encompassing 48 randomized controlled trials demonstrated that Ezetimibe was not associated with significant adverse effects such as cancer or new-onset diabetes, reinforcing its safety profile when used appropriately .

Table 3: Overview of Adverse Events Associated with Ezetimibe

Adverse EventIncidence (%)
Mild to Moderate Events58.5
Severe EventsLow

Future Directions in Research

The future of Ezetimibe intermediates lies in further optimizing enzymatic processes and exploring new therapeutic combinations. Research is ongoing to enhance the efficiency and sustainability of their production while investigating additional clinical applications beyond cholesterol management, such as potential roles in metabolic syndrome and cardiovascular disease prevention .

特性

CAS番号

1076200-08-2

分子式

C20H18FNO4

分子量

355.4 g/mol

IUPAC名

1-(4-fluorophenyl)-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)pentane-1,5-dione

InChI

InChI=1S/C20H18FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17H,4,7-8,13H2

InChIキー

XXSSRSVXDNUAQX-UHFFFAOYSA-N

正規SMILES

C1C(N(C(=O)O1)C(=O)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。